

# FAPI-74 performance compared to other FAP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Performance Analysis of **FAPI-74** in Relation to Other Fibroblast Activation Protein Inhibitors

An in-depth review of **FAPI-74**, a promising radiolabeled tracer for PET imaging, reveals its significant potential in oncology. This guide provides a detailed comparison of **FAPI-74** with other key Fibroblast Activation Protein (FAP) inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these novel diagnostic and therapeutic agents.

## **Performance of FAPI-74 and Comparators**

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) across a wide range of tumors, making it an attractive target for cancer imaging and therapy. A new class of FAP-targeting radiopharmaceuticals, known as FAP inhibitors (FAPI), have demonstrated excellent performance in clinical settings.

#### **Preclinical and Clinical Efficacy of FAPI-74**

Preclinical studies have demonstrated the superiority of [18F]FAPI-74 in certain contexts. For instance, in a human pancreatic cancer xenograft model, [18F]FAPI-74 exhibited higher tumor uptake compared to [68Ga]Ga-FAPI-04, suggesting a potential for a higher detection rate.[1] Dynamic imaging in these models showed rapid clearance of [18F]FAPI-74 through the kidneys and a gradual washout from tumors.[1]



Clinical investigations have further solidified the promising profile of **FAPI-74**. In a head-to-head comparison with the widely used [18F]FDG PET/CT in patients with pancreatic ductal adenocarcinoma (PDAC), [18F]**FAPI-74** detected 22% more lesions and demonstrated a superior tumor-to-background ratio.[2] Similarly, in a study on various cancers, [18F]**FAPI-74** PET showed significantly higher uptake in primary and metastatic lesions compared to [18F]FDG PET.[3][4] Specifically, in gastrointestinal cancers, [18F]**FAPI-74** PET/CT demonstrated significantly higher sensitivity and accuracy for detecting local recurrence and lymph node metastases than [18F]FDG PET/CT.[5]

A phase 2 clinical study of [18F]**FAPI-74** in gastrointestinal cancers reported a 100% positive predictive value for detecting FAP-expressing cells and a 94% positive predictive value for detecting the presence of disease.[6][7] These encouraging results have led to the initiation of phase 3 clinical trials for [18F]**FAPI-74** in gastroesophageal and pancreatic cancers.[6][7]

#### **Comparative Performance of Other FAP Inhibitors**

Several other FAP inhibitors have been developed and evaluated, with FAPI-04 and FAPI-46 being the most extensively studied. [17F]AIF-FAPI-74 has shown comparable diagnostic performance to [68Ga]Ga-FAPI-46 in detecting locoregional lymph node metastases in urothelial carcinoma.[8] A retrospective analysis comparing [68Ga]Ga-FAPI-02, [68Ga]Ga-FAPI-46, and [68Ga]Ga-FAPI-74 revealed that FAPI-46 exhibited the highest tumor uptake and tumor-to-blood ratios.[9]

The choice between 18F-labeled FAPIs, such as **FAPI-74**, and 68Ga-labeled FAPIs often involves logistical considerations. The longer half-life of 18F (110 minutes) compared to 68Ga (68 minutes) allows for centralized production and wider distribution.[10] Dosimetry studies have shown that the radiation burden of [18F]**FAPI-74** is comparable to or even lower than other 18F-labeled and 68Ga-labeled PET tracers.[8][10]

## **Quantitative Comparison of FAP Inhibitors**

The following table summarizes the available quantitative data for key FAP inhibitors, providing a comparative overview of their binding affinities and preclinical tumor uptake.



| FAP Inhibitor        | IC50 (nM) vs<br>FAP | Tumor Uptake<br>(%ID/g) | Tumor Model | Reference |
|----------------------|---------------------|-------------------------|-------------|-----------|
| [18F]AIF-P-FAPI      | -                   | 7.0 ± 1.0               | A549-FAP    | [11]      |
| [18F]FAPI-42         | -                   | 3.2 ± 0.6               | A549-FAP    | [11]      |
| [68Ga]Ga-FAPI-<br>04 | 2.5 ± 0.3           | 2.7 ± 0.5               | A549-FAP    | [11]      |
| [18F]FGlc-FAPI       | 1.8 ± 0.3           | ~7                      | U87MG       | [3]       |
| [18F]AIF-FAPI-74     | < 1 to 4.2 (EC50)   | ~7                      | HT-1080-FAP | [7]       |

# **Experimental Methodologies**

A summary of the key experimental protocols used in the cited studies is provided below to facilitate the replication and validation of the findings.

### **In Vitro Binding Affinity Assays**

Competitive Binding Assay: The inhibitory potency (IC50) of FAP inhibitors is often
determined using a competitive binding assay. For example, in the study by Toms et al.,
competition binding experiments were performed using [177Lu]Lu-FAPI-04 as the
radioligand in HT1080hFAP cells. The IC50 values were calculated using Prism 6.0 software.
 [3]

#### **Preclinical In Vivo Studies**

- Tumor Xenograft Models: Human cancer cell lines, such as PANC-1 (pancreatic cancer) or A549-FAP (lung cancer), are injected into immunocompromised mice to establish tumor xenografts.[1][11]
- PET Imaging: Once tumors reach a suitable size, the radiolabeled FAP inhibitor is injected intravenously. Dynamic or static PET scans are acquired at specified time points (e.g., 1 hour post-injection) to visualize the biodistribution and quantify the tracer uptake in tumors and various organs.[1]



• Biodistribution Studies: Following PET imaging, mice are euthanized, and organs of interest are harvested and weighed. The radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[7]

#### **Clinical Studies**

- Patient Population: Patients with histologically confirmed cancers are recruited for clinical trials.[2][5][6]
- PET/CT Imaging Protocol: Patients receive an intravenous injection of the radiolabeled FAP inhibitor (e.g., 210.9 ± 48.1 MBq of [18F]FAPI-74). PET/CT imaging is performed at a specified uptake time (e.g., 63.3 ± 4.0 minutes).[5]
- Image Analysis: Tracer uptake in tumors and normal tissues is quantified using Standardized Uptake Values (SUV). The diagnostic performance (sensitivity, specificity, accuracy) is evaluated by comparing the imaging findings with histopathological results from biopsies or surgical specimens.[5]

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by FAP and a typical experimental workflow for evaluating FAP inhibitors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Initial Evaluation of [18F]FAPI-74 PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 18F-labeled tracers targeting fibroblast activation protein PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FAPI-74 performance compared to other FAP inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387594#fapi-74-performance-compared-to-other-fap-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com